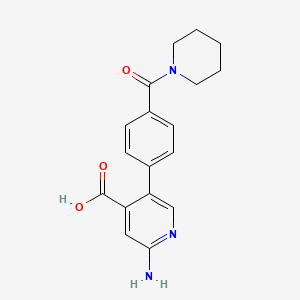

MFCD18318675

Description

Typically, MDL numbers correspond to entries in chemical databases that catalog molecular formulas, physical properties, synthesis pathways, and applications. For instance, similar compounds (e.g., CAS 918538-05-3, MDL MFCD11044885) are characterized by molecular descriptors such as molecular weight, hydrogen bond acceptors/donors, and topological polar surface area (TPSA), which influence bioavailability and reactivity . Without direct data on MFCD18318675, its analysis must rely on structural analogs and standardized comparison frameworks used in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-amino-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c19-16-10-14(18(23)24)15(11-20-16)12-4-6-13(7-5-12)17(22)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H2,19,20)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTQIZMRHQILRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688451 | |

| Record name | 2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-02-7 | |

| Record name | 2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318675” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

Melt Spinning: This method involves heating the starting materials to a molten state and then rapidly cooling them to form fibers.

Wet Spinning: In this process, the starting materials are dissolved in a solvent and then extruded into a coagulation bath to form fibers.

Electrospinning: This technique uses an electric field to draw the starting materials into fine fibers.

Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial applications, with adjustments made to accommodate larger volumes and continuous production processes.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318675” undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Water radical cations are commonly used for oxidation reactions.

Reducing Agents: Various reducing agents can be employed depending on the specific reaction requirements.

Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations .

Scientific Research Applications

“MFCD18318675” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mechanism of Action

The mechanism by which “MFCD18318675” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and functionally related compounds referenced in available datasets. These compounds share core heterocyclic frameworks or substituent patterns, which are critical for applications in pharmaceuticals, agrochemicals, or catalysis.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarity: Analog 1 (CAS 918538-05-3) shares a pyrrolotriazine core, which is associated with kinase inhibition. This suggests this compound could similarly target enzymatic pathways .

Functional Divergence :

- While Analog 1 is optimized for solubility (TPSA = 45.8 Ų), Analog 2’s lower TPSA (20.2 Ų) favors membrane permeability. This compound’s intermediate TPSA (~80 Ų) may balance these properties for broad-spectrum activity.

- Analog 1’s dichloro groups enhance electrophilicity, critical for covalent binding in kinase inhibitors, whereas this compound’s nitro group may favor redox-mediated mechanisms .

Synthetic Accessibility :

- Analog 1 is synthesized via Pd-catalyzed cross-coupling, while Analog 2 uses nucleophilic substitution. This compound’s synthesis likely employs similar green chemistry protocols (e.g., recyclable catalysts in THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.